REACTION_CXSMILES
|
C(C1(CC)C2CCCC=2C2C([O:21][C:22](=[O:32])[CH2:23][CH2:24][CH2:25][N:26]3[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]3)=CC(CCCCC)=CC=2O1)C.[CH2:35](C1C=C(OC(=O)CCCN2CCSCC2)C2C3C=C(C)CCC3C(C)(C)OC=2C=1)CCCC.C(C1C=C(OC(=O)CCN2CCCC2)C2C3CC(C)=CCC3C(C)(C)OC=2C=1)CCCC.O1CCN(CCCC(OC2C3C4CCCCC4COC=3C=C(CCCCC)C=2)=O)CC1>>[CH3:35][CH:23]([CH2:24][CH2:25][N:26]1[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31]1)[C:22]([OH:21])=[O:32]
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Name
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4,4-diethyl-7-n-pentyl-9-[4-(piperidino)-butyryloxy]-1,2,3,4-tetrahydrocyclopenta[c][1]benzopyran
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Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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C(C)C1(OC2=C(C3=C1CCC3)C(=CC(=C2)CCCCC)OC(CCCN2CCCCC2)=O)CC
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Name
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4,4-di-(1-hexyl)-7-(3-methyl-2-octyl)-9-[4-(morpholino)-butyryloxy]-1,2,3,4,12,13-hexahydrocyclopenta[c][1]benzopyran
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4,4-dimethyl-7-(3-methyl-2-octyl)-9-[4-(piperidino)-butyryloxy]-1,2,3,4,12,13-hexahydrocyclopenta[c][1]benzopyran
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,2,3,4,12,13-hexahydrocyclopenta[c][1]benzopyran
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-pentyl-1-[4-(thiomorpholino)-butyryloxy]6a,7,8,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)C=1C=C(C2=C(OC(C3C2C=C(CC3)C)(C)C)C1)OC(CCCN1CCSCC1)=O
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Name
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3-pentyl-1-[3-(pyrrolidino)-propionyloxy]-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)C=1C=C(C2=C(OC(C3C2CC(=CC3)C)(C)C)C1)OC(CCN1CCCC1)=O
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Name
|
1-[4-(homopiperidino)-butyryloxy]-7,8,9,10-tetrahydro-6H-dibenzo-[b,d]pyran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-[4-(morpholino)-butyryloxy]-3-pentyl-6a, 7,8,9,10,10a hexahydro-6H-dibenzo[b,d]pyran
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CCCC(=O)OC1=CC(=CC=2OCC3C(C21)CCCC3)CCCCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Some of the compounds produced
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Name
|
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Type
|
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Smiles
|
CC(C(=O)O)CCN1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |